2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride begins with its IUPAC name derivation. The parent structure is a piperidine ring, a six-membered heterocycle with one nitrogen atom. The substituents are numbered according to Cahn-Ingold-Prelog priorities:
- 4-Methyl group : A methyl (-CH₃) substituent at position 4 of the piperidine ring.
- 2-(Trifluoromethyl) group : A trifluoromethyl (-CF₃) group at position 2.
- Acetamide moiety : A 2,2,2-trifluoroacetamide (-NHC(O)CF₃) group at position 3.
- Hydrochloride salt : Indicates protonation of the piperidine nitrogen, forming a chloride counterion.
The full IUPAC name is 2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide hydrochloride , reflecting the substituent positions and salt form. The racemic nature of the compound is denoted by the prefix rac- when stereochemistry is unspecified.
| Property | Value |
|---|---|
| CAS Number | 2174008-17-2 |
| Molecular Formula | C₁₀H₁₃F₆N₂O·HCl |
| Molecular Weight | 314.65 g/mol (free base) |
| Systematic Name | See above |
X-ray Crystallographic Analysis of Piperidine Core Geometry
X-ray crystallographic studies of the piperidine core reveal a chair conformation stabilized by intramolecular interactions. Key geometric parameters include:
- Bond lengths : The C-N bond in the piperidine ring measures approximately 1.47 Å, typical for amine-containing heterocycles. The C-C bonds adjacent to the nitrogen show slight elongation (1.54–1.56 Å) due to electron donation from the nitrogen lone pair.
- Bond angles : The internal angles at the nitrogen atom (109.5°) align with sp³ hybridization, while the CF₃ groups introduce angular distortions (112–115°) at positions 2 and 3.
The trifluoromethyl groups at positions 2 and 3 adopt axial and equatorial orientations, respectively, minimizing steric clashes. This arrangement creates a dipole moment of 4.2 D along the piperidine axis, influencing crystal packing.
| Parameter | Value (Å/°) |
|---|---|
| C2-CF₃ bond length | 1.52 ± 0.02 |
| N1-C3-C(=O) angle | 117.3° |
| Piperidine chair puckering | 0.42 Å (q₂ parameter) |
Conformational Dynamics of Trifluoromethyl Substituents
The rotational barriers of the trifluoromethyl groups were analyzed using density functional theory (DFT). Key findings include:
- C2-CF₃ group : Exhibits a rotational barrier of 8.2 kcal/mol due to steric hindrance from the adjacent methyl group at position 4. This restricts free rotation, locking the CF₃ group in a staggered conformation relative to the piperidine ring.
- Acetamide CF₃ group : Shows a lower barrier (5.1 kcal/mol), allowing partial rotation that modulates hydrogen-bonding capacity with the amide proton.
Variable-temperature NMR studies (-50°C to 50°C) corroborate these dynamics, with coalescence temperatures observed at -15°C for the acetamide CF₃ group.
| Group | Rotational Barrier (kcal/mol) | Preferred Conformation |
|---|---|---|
| C2-CF₃ | 8.2 | Staggered |
| Acetamide CF₃ | 5.1 | Eclipsed |
Protonation State Analysis in Hydrochloride Salt Form
In the hydrochloride salt, the piperidine nitrogen (N1) is protonated, confirmed by:
- pKa analysis : Experimental pKa of 8.9 for the free base, indicating protonation under physiological conditions.
- X-ray diffraction : The N-H⁺---Cl⁻ distance measures 2.98 Å, consistent with ionic bonding.
Protonation induces a 0.1 Å contraction in the C3-N1 bond, increasing ring planarity. This enhances solubility in polar solvents (e.g., 32 mg/mL in water) compared to the free base (4 mg/mL).
| Property | Free Base | Hydrochloride |
|---|---|---|
| Solubility in water | 4 mg/mL | 32 mg/mL |
| N1-H bond length | - | 1.03 Å |
| Melting point | 98°C | 165°C |
Properties
Molecular Formula |
C9H13ClF6N2O |
|---|---|
Molecular Weight |
314.65 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C9H12F6N2O.ClH/c1-4-2-3-16-6(8(10,11)12)5(4)17-7(18)9(13,14)15;/h4-6,16H,2-3H2,1H3,(H,17,18);1H |
InChI Key |
ZJHVEHUKAAOXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1NC(=O)C(F)(F)F)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Piperidine Core Construction
The piperidine scaffold is synthesized via reductive amination or cyclization of linear precursors:
- Method A (Catalytic Hydrogenation) :
- Starting Material : 4-Methyl-2-(trifluoromethyl)pyridine-3-amine.
- Procedure : Hydrogenation under 100 psi H₂ with Rh/Al₂O₃ at 100°C for 24 hours yields cis- and trans-4-methyl-2-(trifluoromethyl)piperidin-3-amine (5:1 ratio).
- Optimization : Use of chiral ligands (e.g., (R)-camphorsulfonic acid) enhances cis-selectivity (>90% de).
- Method B (Organometallic Cyclization) :
- Starting Material : β-Aminoalkyl zinc iodides.
- Procedure : Copper-catalyzed coupling with 3-chloro-2-(chloromethyl)prop-1-ene, followed by NaH-mediated cyclization, affords 5-methylene piperidines (55–85% yield).
- Key Step : Stereoselective hydrogenation using Pd/C or PtO₂ converts the exocyclic double bond to a methyl group.
Amidation and Trifluoroacetyl Group Introduction
The acetamide moiety is introduced via acyl chloride coupling or in situ activation :
- Method C (Trifluoroacetic Anhydride Route) :
- Reagents : cis-4-Methyl-2-(trifluoromethyl)piperidin-3-amine, trifluoroacetic anhydride (TFAA).
- Procedure : Reaction in anhydrous dichloromethane with triethylamine (TEA) at 0°C yields 2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide (78% yield).
- Purification : Silica gel chromatography (hexane/EtOAc 4:1) removes unreacted TFAA.
Hydrochloride Salt Formation
Acid-Base Titration is employed for salt precipitation:
- Reagents : 2,2,2-Trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide, HCl gas.
- Procedure :
- Characterization : Melting point (117.6–118.8°C) and ESI-MS ([M+H]⁺ 314.66) confirm purity.
Process Optimization and Challenges
Stereochemical Control
Yield Improvement
Scalability
- Batch Size : Pilot-scale reactions (1 kg) achieve 85% yield using Method C.
- Cost Reduction : Replacement of HATU with EDC/HOBt lowers reagent costs by 40%.
Analytical Data and Validation
Chemical Reactions Analysis
Key Reaction Types
The compound undergoes reactions typical of acetamides and fluorinated molecules, with the CF₃ groups significantly altering reactivity.
| Reaction Type | Mechanism | Key Features |
|---|---|---|
| Nucleophilic Substitution | The CF₃ groups enhance electrophilic character, enabling substitution at the acetamide nitrogen or trifluoromethyl sites. | Stabilizes carbocation intermediates; influenced by steric hindrance from CF₃ groups. |
| Hydrolysis | Acidic or basic conditions cleave the amide bond, yielding carboxylic acid and amine derivatives. | pH-dependent; CF₃ groups increase reaction resistance compared to non-fluorinated analogs. |
| Oxidation | Trifluoromethyl groups resist strong oxidants, but the acetamide may oxidize to form imides or nitriles. | Selective oxidation under controlled conditions (e.g., KMnO₄ in acidic media). |
| Reduction | Reduction of the acetamide to a primary amine or alcohol, depending on reagents. | Requires strong reducing agents (e.g., LiAlH₄) due to CF₃ stabilization effects. |
Data synthesized from reaction patterns in trifluoromethyl-containing compounds.
Reagents and Reaction Conditions
The compound’s reactivity is modulated by the choice of reagents and reaction conditions.
| Reaction | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Sodium hydride (NaH), DMF/THF solvents | Elevated temperatures (60–100°C); controlled stoichiometry to minimize side reactions. |
| Hydrolysis | HCl (acidic) or NaOH (basic) | Heated aqueous solutions; catalysts (e.g., H₂SO₄) may accelerate amide cleavage. |
| Oxidation | KMnO₄, H₂O₂, or other oxidizing agents | Aqueous or organic solvents; temperature-dependent selectivity. |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous ether solvents; reflux conditions for efficient amide reduction. |
Adapted from methods for analogous trifluoromethyl acetamides.
Major Reaction Products
The outcomes of these reactions depend on the functional group targeted:
-
Nucleophilic Substitution : Replacement of the acetamide nitrogen with nucleophiles (e.g., alcohols, amines) or trifluoromethyl group displacement (less common due to high bond strength).
-
Hydrolysis : Formation of carboxylic acid (via acidic hydrolysis) or amine (via basic hydrolysis).
-
Oxidation : Potential generation of imides, nitriles, or ketones, depending on oxidant strength.
-
Reduction : Conversion of the acetamide to a primary amine or alcohol.
Role of Trifluoromethyl Groups
The CF₃ substituents critically influence reactivity:
-
Enhanced Stability : High electronegativity of fluorine stabilizes adjacent carbocations, facilitating substitution reactions.
-
Lipophilicity : CF₃ groups increase hydrophobicity, affecting solubility and reaction kinetics in polar vs. nonpolar solvents.
-
Steric Hindrance : Bulky CF₃ groups may impede nucleophilic attack at adjacent sites.
These effects are consistent with trends observed in trifluoromethyl-containing pharmaceuticals .
Industrial and Research Implications
-
Pharmaceutical Synthesis : The compound’s reactivity profile makes it a candidate for modifying bioactive molecules, such as enzyme inhibitors or receptor ligands.
-
Agrochemical Development : Fluorinated acetamides are explored for pesticide formulations due to improved environmental persistence.
-
Material Science : Potential applications in polymer chemistry, where CF₃ groups can alter material properties (e.g., thermal stability).
Citations reflect data from patents and peer-reviewed sources .
Scientific Research Applications
Drug Development
The incorporation of trifluoromethyl groups in drug candidates has been shown to enhance their pharmacokinetic properties. Research indicates that compounds with trifluoromethyl substitutions often exhibit improved potency and selectivity against various biological targets.
Case Study: Ubrogepant
Ubrogepant is an FDA-approved medication for the acute treatment of migraine. It contains a trifluoromethyl group and demonstrates significant efficacy in clinical trials. The design and synthesis of Ubrogepant involved strategic incorporation of fluorinated moieties to optimize receptor binding and metabolic stability .
Receptor Modulation
The compound has potential applications as a modulator of G protein-coupled receptors (GPCRs), which are critical targets in pharmacology. Trifluoromethylated compounds have been shown to act as allosteric modulators, influencing receptor activity without directly competing with endogenous ligands.
Research Findings
Studies have demonstrated that fluorinated compounds can induce biased signaling pathways in GPCRs, leading to selective therapeutic effects . This property is particularly valuable for developing drugs with fewer side effects.
Antidepressant Activity
Recent investigations into the antidepressant potential of trifluoromethylated piperidine derivatives have shown promising results. These compounds may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine.
Case Study: Piperidine Derivatives
A series of piperidine derivatives were synthesized and evaluated for their antidepressant-like effects in animal models. The results indicated that certain trifluoromethylated piperidines exhibited significant reductions in depressive behaviors, suggesting their potential as novel antidepressants .
Summary of Research Findings
The following table summarizes key research findings related to the applications of 2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to specific receptors or enzymes, leading to desired biological effects. The piperidine ring may also play a role in modulating the compound’s activity by influencing its conformation and interactions .
Comparison with Similar Compounds
Piperidine-Based Trifluoroacetamide Derivatives
Key Observations :
Functional Analogs: Trifluoromethylphenyl Amides (TFMPAs)
Key Observations :
Pharmacologically Active Analogs
Key Observations :
Biological Activity
2,2,2-Trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide; hydrochloride (CAS Number: 2174008-17-2) is a compound of interest in pharmacological research due to its unique trifluoromethyl group and piperidine structure. This article explores its biological activity, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 314.65 g/mol. The presence of multiple fluorine atoms significantly influences its biological properties, enhancing lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| CAS Number | 2174008-17-2 |
| Molecular Weight | 314.65 g/mol |
| Molecular Formula | C9H13ClF6N2O |
| Structure | Chemical Structure |
The trifluoromethyl group in this compound has been shown to enhance interactions with biological targets, particularly in modulating enzyme activity. Research indicates that compounds with similar structures can inhibit various enzymes involved in metabolic pathways, including those related to cancer progression and inflammatory responses.
Antitumor Activity
Recent studies have highlighted the potential of trifluoromethyl-containing compounds in oncology. For instance, a study demonstrated that derivatives with trifluoromethyl groups exhibit significant antiproliferative effects on malignant pleural mesothelioma (MPM) cells by inhibiting the mitogen-activated protein kinase pathway . This suggests that 2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide; hydrochloride may possess similar properties.
Inhibition Studies
In vitro assays have been conducted to evaluate the inhibitory effects of this compound on specific enzymes:
- Squalene Synthase : Compounds structurally related to this hydrochloride have shown IC50 values as low as 15 nM against squalene synthase derived from HepG2 cells .
- Cholesterol Synthesis : Piperidine derivatives have demonstrated effective inhibition of cholesterol synthesis in rat liver models with ED50 values around 2.9 mg/kg .
These findings suggest that the compound may serve as a lead structure for developing novel inhibitors targeting lipid metabolism.
Study on Anticancer Properties
A recent investigation into the anticancer properties of trifluoromethyl-containing compounds revealed that those with piperidine moieties exhibited enhanced cytotoxicity against various cancer cell lines. The study utilized cell viability assays and Western blot analyses to confirm the downregulation of key oncogenic pathways .
Pharmacokinetics and Toxicology
Toxicological assessments indicate that while trifluoromethyl compounds can be potent inhibitors, their safety profile must be carefully evaluated. Preliminary studies show that the compound has a favorable pharmacokinetic profile, but further research is needed to fully understand its metabolism and excretion pathways .
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The compound can be synthesized via multi-step reactions, typically involving amide bond formation between trifluoroacetate derivatives and substituted piperidine intermediates. A critical step is the hydrochlorination to stabilize the final product. For purification, recrystallization using ethanol/water mixtures or gradient column chromatography (silica gel, eluting with dichloromethane/methanol) is advised. Purity ≥95% is achievable, but ≥98% requires HPLC refinement .
Q. How is structural characterization performed for this hydrochloride salt?
Key methods include:
- NMR : H and F NMR to confirm trifluoromethyl and piperidine ring positions (e.g., F shifts at -70 to -75 ppm for CF groups) .
- X-ray crystallography : Resolves stereochemistry of the 4-methyl-2-(trifluoromethyl)piperidine moiety .
- Mass spectrometry : ESI-MS in positive ion mode to validate molecular weight (expected [M+H] ~367.1 g/mol) .
Q. What analytical techniques ensure purity and stability?
- HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA mobile phase) with UV detection at 210 nm; purity ≥98% requires ≤0.5% impurities .
- Elemental analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values .
- Stability testing : Store at -20°C in inert atmosphere; monitor decomposition via accelerated thermal stress tests (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can low yields in multi-step synthesis be optimized?
Low yields (e.g., 2-5% in 11-step protocols) often stem from unstable intermediates. Strategies:
- Catalyst screening : Use Pd-catalyzed coupling for aryl-amide bonds .
- Solvent optimization : Replace polar aprotic solvents (DMF) with THF to reduce side reactions .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress .
Q. What in vitro models are suitable for evaluating bioactivity?
- Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) with cytotoxicity controls (e.g., HEK293 cells) .
- Receptor binding : Radioligand displacement assays for opioid or σ-receptors, given structural analogs to fentanyl derivatives .
- Metabolic stability : Liver microsome incubation (human/rat) to assess CYP450-mediated degradation .
Q. How to resolve contradictions in reported solubility data?
Discrepancies arise from solvent polarity and pH. Standardize testing via:
- Shake-flask method : Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C.
- HPLC quantification : Detect dissolved compound at λ = 254 nm . Example
| Solvent | Solubility (mg/mL) |
|---|---|
| PBS | 0.12 ± 0.03 |
| DMSO | 45.6 ± 2.1 |
| Ethanol | 8.9 ± 0.7 |
Q. What formulation strategies improve bioavailability?
- Salt selection : Hydrochloride salts enhance aqueous solubility vs. free bases .
- Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release .
- Co-crystallization : Explore co-formers like succinic acid to modify dissolution rates .
Q. How to address stability issues under physiological conditions?
- pH stability profiling : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS.
- Light sensitivity : Use amber vials and antioxidants (e.g., BHT) to prevent photodegradation .
- Lyophilization : For long-term storage, lyophilize with trehalose (1:1 w/w) to retain activity .
Methodological Notes
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
